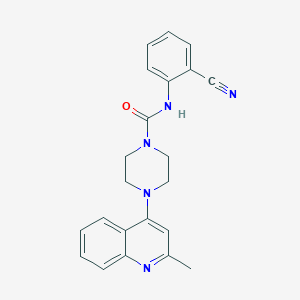
3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as DMCPH, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. DMCPH is a hydrazone derivative of 3,4-dimethoxybenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide.
Mecanismo De Acción
The exact mechanism of action of 3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not yet fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity through the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. This compound has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-bacterial properties. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase and α-glucosidase, which are involved in the development of hyperpigmentation and diabetes, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is its potent anti-cancer activity against a variety of cancer cell lines. This compound is also relatively easy to synthesize and has a relatively low toxicity profile. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the research of 3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One of the main directions is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of more efficient methods for the delivery of this compound in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as dermatology and neurology.
Métodos De Síntesis
The synthesis of 3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction between 3,4-dimethoxybenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide in the presence of a catalyst. The reaction proceeds through the formation of a hydrazone bond between the aldehyde group of 3,4-dimethoxybenzaldehyde and the hydrazide group of 3-chloro-2-pyrazinecarboxylic acid hydrazide. The resulting compound, this compound, is a yellow crystalline solid with a melting point of 194-196°C.
Aplicaciones Científicas De Investigación
3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound is believed to exert its anti-cancer activity through the induction of apoptosis, the inhibition of cell proliferation, and the suppression of angiogenesis.
Propiedades
IUPAC Name |
3-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-19-10-4-3-9(7-11(10)20-2)8-17-18-13-12(14)15-5-6-16-13/h3-8H,1-2H3,(H,16,18)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFYUVRSVMLUOE-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC=CN=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC=CN=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(3-methyl-2-buten-1-yl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6097880.png)
![4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6097881.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6097894.png)
![1-[1-(5-chloro-2-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6097919.png)
![N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6097920.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6097922.png)
![N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B6097923.png)
![ethyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B6097930.png)
![2-{[(4-acetylphenyl)amino]carbonyl}-3,4,5,6-tetrabromobenzoic acid](/img/structure/B6097936.png)
![methyl 4-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6097948.png)
![2-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6097952.png)
![4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6097963.png)
![4-chloro-N-ethyl-2-fluoro-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6097967.png)